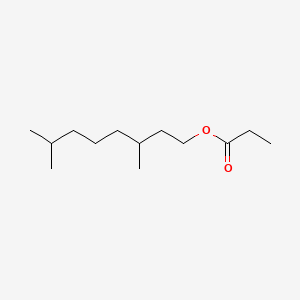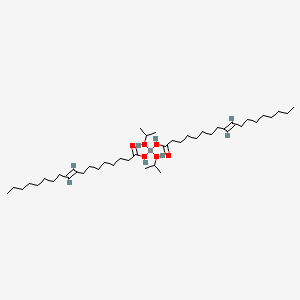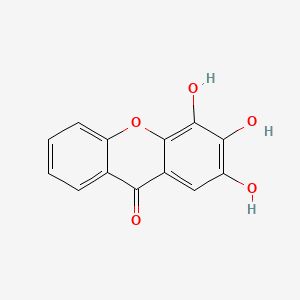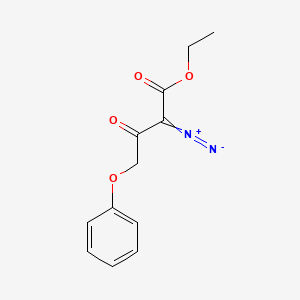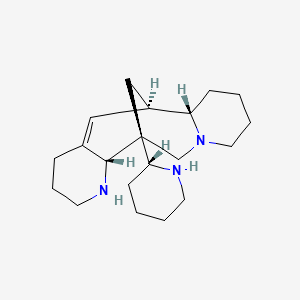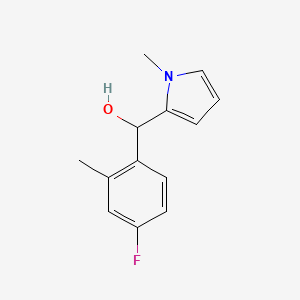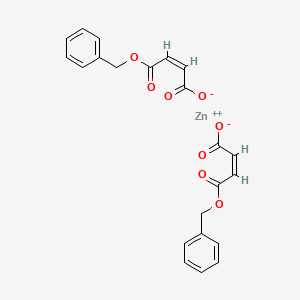
Zinc dibenzyl dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc dibenzyl dimaleate is an organometallic compound that features zinc coordinated with dibenzyl and dimaleate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyl dimaleate typically involves the reaction of zinc salts with dibenzyl and dimaleate ligands under controlled conditions. One common method involves the use of zinc chloride, dibenzylamine, and maleic anhydride in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions: Zinc dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The dibenzyl and dimaleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide and organic by-products.
Reduction: Various zinc complexes depending on the reducing agent used.
Substitution: New zinc-ligand complexes with different properties.
科学的研究の応用
Zinc dibenzyl dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which zinc dibenzyl dimaleate exerts its effects involves the coordination of zinc with the dibenzyl and dimaleate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zinc center can activate substrates and facilitate chemical transformations.
類似化合物との比較
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions.
Zinc dimethyldithiocarbamate: Known for its applications in rubber vulcanization.
Zinc dibutyldithiocarbamate: Utilized in the synthesis of polyurethanes.
Comparison: Zinc dibenzyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
17200-49-6 |
|---|---|
分子式 |
C22H18O8Zn |
分子量 |
475.8 g/mol |
IUPAC名 |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
InChIキー |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



